![molecular formula C25H24N4O5S B2645512 4-[苄基(乙基)磺酰胺基]-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 442881-31-4](/img/structure/B2645512.png)
4-[苄基(乙基)磺酰胺基]-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an organic molecule with several functional groups, including a benzamide, a sulfamoyl group, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted from the structure, such as polarity and potential for hydrogen bonding, but without specific data, a detailed analysis isn’t possible .科学研究应用
合成和抗菌活性
对含有 4-甲氧基苯基基团的新型恶二唑衍生物的合成研究显示出显着的抗菌活性。一项研究证明了这些化合物(包括带有苯甲酰胺基团的变体)作为抗菌感染有效剂的潜力,突出了恶二唑衍生物在开发新抗生素中的重要性 (А. А. Aghekyan 等,2020 年).
缓蚀
恶二唑衍生物已被评估其缓蚀性能,尤其是在酸性环境中保护低碳钢方面。恶二唑环上的取代和温度变化对其作为缓蚀剂的有效性有显着影响。这些研究提供了对这些化合物在延长金属结构和部件寿命方面的潜在工业应用的见解 (P. Ammal 等,2018 年).
抗癌评估
一些恶二唑衍生物,包括具有甲氧基苯基和苯甲酰胺官能团的衍生物,在抗癌评估中显示出前景。这些化合物对各种癌细胞系表现出中等至优异的活性,表明它们在开发新型化疗剂方面的潜力 (B. Ravinaik 等,2021 年).
碳酸酐酶抑制剂
恶二唑和苯甲酰胺衍生物已被研究其对碳酸酐酶同工酶的抑制活性,后者在生理过程中起关键作用。研究表明这些化合物在治疗与碳酸酐酶活性失调相关的疾病中具有潜在的治疗应用 (C. Supuran 等,2013 年).
抗菌和抗结核剂
苯磺酰胺吡唑恶二唑衍生物已被合成并评估其抗菌和抗结核活性。对接模拟表明,这些化合物可能是对抗细菌和结核感染的有前途的药物,为进一步探索恶二唑衍生物在治疗传染病中的应用提供了基础 (Ramesh M. Shingare 等,2022 年).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-3-29(17-18-7-5-4-6-8-18)35(31,32)22-15-11-19(12-16-22)23(30)26-25-28-27-24(34-25)20-9-13-21(33-2)14-10-20/h4-16H,3,17H2,1-2H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCAFOMTDBIKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。